N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between pyridine-4-carboxaldehyde and pyridine-3-carbohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-4-carboxaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may regenerate the starting materials .
Scientific Research Applications
N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Coordination Chemistry: The Schiff base can act as a ligand, forming complexes with various metal ions.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific electronic, optical, or magnetic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through its nitrogen atoms, forming chelates. These metal complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of two pyridine rings and the Schiff base linkageIts ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-2-1-5-14-9-11)16-15-8-10-3-6-13-7-4-10/h1-9H,(H,16,17)/b15-8+ |
InChI Key |
CVVWKZPOWLJYJW-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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